molecular formula C35H43N3O10S3 B8119671 (2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate

(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate

Cat. No.: B8119671
M. Wt: 761.9 g/mol
InChI Key: VEADRQSXKLRTGC-UHFFFAOYSA-N
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Description

The compound identified as “(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. These complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins, which enhances its solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in the laboratory are often scaled up with modifications to suit industrial requirements, including the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in studies involving molecular interactions and biological pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate include other cyclodextrin inclusion complexes and derivatives. These compounds share structural similarities and may exhibit comparable properties and applications .

Uniqueness

This compound is unique due to its specific chemical structure and the particular inclusion complex it forms with cyclodextrins.

Properties

IUPAC Name

(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEADRQSXKLRTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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